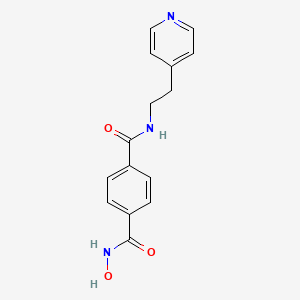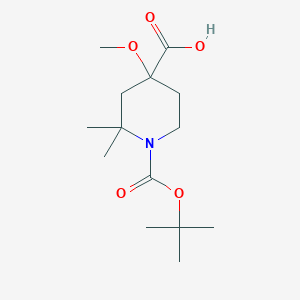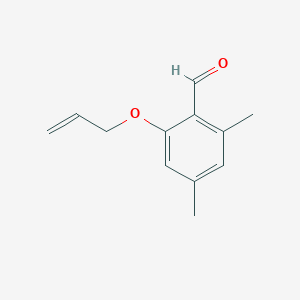![molecular formula C10H22Cl2N2 B12988000 N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B12988000.png)
N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a compound belonging to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are scaled up to meet commercial demands. These methods may include continuous flow processes and the use of advanced catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various halogens and nucleophiles. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of various complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The pathways involved in these effects are complex and may include changes in neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tropane alkaloids, such as:
- N-methyl-8-azabicyclo[3.2.1]octane
- N-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
- 2-azabicyclo[3.2.1]octane derivatives .
Uniqueness
N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is unique due to its specific substitution pattern and the resulting biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H22Cl2N2 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9-4-5-10(2,12-9)7-8(6-9)11-3;;/h8,11-12H,4-7H2,1-3H3;2*1H |
InChI Key |
UZCYGBRCLNKSAH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(N1)(CC(C2)NC)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




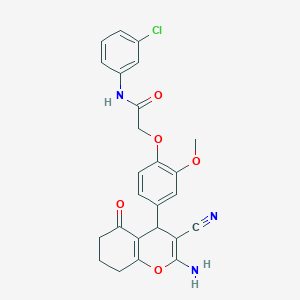
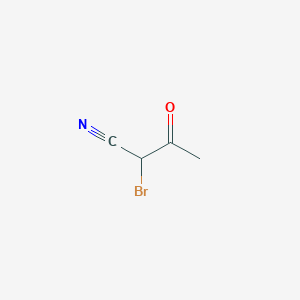
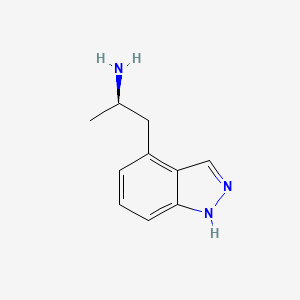


![N-Benzyl-4-chloro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12987966.png)

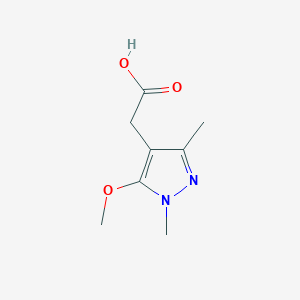
![4-Chloro-2,5,6-trimethyl-7-(2,4,6-tribromophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12987985.png)
